4,4-Difluoro-3-methylbutanal
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-difluoro-3-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-4(2-3-8)5(6)7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKDXSIPCRNLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization of 4,4 Difluoro 3 Methylbutanal
Chemical Transformations Involving the Aldehyde Carbonyl Group
The aldehyde functional group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions. The reactivity of this group in 4,4-Difluoro-3-methylbutanal is heightened by the inductive effect of the nearby geminal difluoro group.
Nucleophilic Additions to the Electrophilic Aldehyde Carbon
The carbonyl carbon of this compound is highly electrophilic and susceptible to attack by a wide range of nucleophiles. The electron-withdrawing fluorine atoms increase the partial positive charge on the carbonyl carbon, making it more reactive than non-fluorinated analogues. This facilitates nucleophilic addition reactions, which are fundamental for carbon-carbon bond formation. libretexts.org
Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³, creating a new stereocenter at C1. libretexts.orglibretexts.org Given the existing chiral center at C3, this addition leads to the formation of diastereomers. The stereochemical outcome of such additions can often be predicted by established models of asymmetric induction.
Common nucleophilic addition reactions applicable to this aldehyde include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the carbonyl group to form secondary alcohols.
Enolates: Aldol (B89426) additions with ketone or ester enolates can be used to synthesize β-hydroxy carbonyl compounds.
Wittig Reagents: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene.
Cyanohydrin Formation: Addition of cyanide (e.g., from HCN or NaCN) yields a cyanohydrin, a versatile intermediate.
Oxidation Pathways to Corresponding Carboxylic Acids
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4,4-difluoro-3-methylbutanoic acid. This transformation is a common and high-yielding reaction for aldehydes. libretexts.org A variety of oxidizing agents, ranging from traditional inorganic reagents to modern biocatalysts, can accomplish this conversion. nih.govorganic-chemistry.org
Traditional Oxidizing Agents: Strong oxidizing agents are effective but may lack selectivity if other sensitive functional groups are present. researchgate.net
Potassium Permanganate (KMnO₄): A powerful oxidant that works under acidic, basic, or neutral conditions.
Jones Reagent (CrO₃/H₂SO₄): A common reagent for oxidizing primary alcohols and aldehydes to carboxylic acids. libretexts.org
Potassium Dichromate (K₂Cr₂O₇): Used in acidic conditions, where the orange dichromate(VI) ion is reduced to the green chromium(III) ion. chemguide.co.uk
Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent used in the "silver mirror test" to selectively oxidize aldehydes over ketones. libretexts.orgchemguide.co.uk
Modern and Selective Methods: Recent advancements have focused on greener and more selective methods.
Biocatalytic Oxidation: Aldehyde dehydrogenases (ALDHs) offer a highly chemoselective method for oxidizing aldehydes under mild, aqueous conditions using air as the ultimate oxidant. nih.govuva.nl This enzymatic approach avoids the use of toxic heavy metals and can be applied to molecules with other oxidizable groups, such as alcohols or alkenes, without affecting them. nih.govresearchgate.net
| Reagent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic or basic solution | 4,4-difluoro-3-methylbutanoic acid | Strong, non-selective oxidant. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, room temperature | 4,4-difluoro-3-methylbutanoic acid | High yield, but uses toxic Cr(VI). libretexts.org |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, gentle warming | 4,4-difluoro-3-methylbutanoate salt | Mild and selective for aldehydes. chemguide.co.uk |
| Aldehyde Dehydrogenase (ALDH) | Aqueous buffer (pH ~8.5), 40 °C, air | 4,4-difluoro-3-methylbutanoic acid | Highly chemoselective, environmentally benign ("green") method. nih.govuva.nl |
Reductive Transformations to Fluorinated Alcohols
Reduction of the aldehyde group yields the corresponding primary alcohol, 4,4-difluoro-3-methylbutan-1-ol. This is a fundamental transformation in organic synthesis. libretexts.orgscience-revision.co.uk The reaction is typically achieved using metal hydride reagents or through catalytic hydrogenation. chemistrysteps.com
Common Reducing Agents:
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is safe to handle and can be used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uklibretexts.org It efficiently reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters or carboxylic acids.
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and reactive reducing agent than NaBH₄. science-revision.co.uklibretexts.org It must be used in anhydrous aprotic solvents like diethyl ether or THF due to its violent reaction with water. science-revision.co.ukchemguide.co.uk It reduces aldehydes, ketones, esters, and carboxylic acids.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni). While effective, it is less chemoselective and may also reduce other unsaturated groups like alkenes or alkynes. science-revision.co.uk
Biocatalytic Reduction: Enzymatic reductions provide a green alternative with high selectivity. nih.gov Alcohol dehydrogenases (ADHs) or aldo-keto reductases, often found in microorganisms like E. coli or yeast, can catalyze the reduction of aldehydes to alcohols using cofactors such as NADPH or NADH. libretexts.orgthieme-connect.deresearchgate.net These biocatalytic methods are highly chemoselective, often capable of reducing an aldehyde in the presence of a ketone. nih.gov
| Reagent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temp. | 4,4-difluoro-3-methylbutan-1-ol | Mild, safe, and selective for aldehydes/ketones. chemguide.co.uklibretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 4,4-difluoro-3-methylbutan-1-ol | Very powerful, non-selective, reacts violently with water. science-revision.co.uklibretexts.org |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pt/Pd/Ni catalyst, pressure | 4,4-difluoro-3-methylbutan-1-ol | Can also reduce C=C double bonds. science-revision.co.uk |
| Alcohol Dehydrogenase (ADH) | Aqueous buffer, cofactor (e.g., NADPH) | 4,4-difluoro-3-methylbutan-1-ol | Highly chemoselective and environmentally friendly. nih.govthieme-connect.de |
Reactivity at the α- and β-Positions of the Aldehyde Backbone
The protons on the α-carbon (C2) of this compound are acidic due to their position adjacent to the electron-withdrawing carbonyl group. libretexts.org This acidity is further enhanced by the strong inductive effect of the gem-difluoro group at the C4 position, which is transmitted through the carbon backbone. Consequently, these α-protons can be removed by a suitable base to form an enolate intermediate. This enolate can then act as a nucleophile in various reactions, allowing for functionalization at the α-position. msu.edu
Potential reactions involving the α-position include:
Aldol Reactions: The enolate can react with another aldehyde or ketone molecule.
α-Alkylation: The enolate can be alkylated using an alkyl halide.
α-Halogenation: Under acidic or basic conditions, the α-position can be halogenated.
Reactivity at the β-position (C3) is less direct. This carbon is a stereocenter and bears a methyl group. It is not activated for direct functionalization in the same way as the α-carbon. However, its stereochemistry and the steric bulk of the methyl group will influence the stereochemical outcome of reactions at the adjacent α-carbon and the carbonyl carbon.
Stereoselective Derivatizations and Product Stereochemistry Control
As this compound is a chiral molecule (due to the stereocenter at C3), any reaction that creates a new stereocenter can lead to the formation of diastereomers. Controlling the stereochemical outcome of these reactions is a key challenge in synthesis.
For nucleophilic additions to the carbonyl group, the stereochemistry of the newly formed hydroxyl-bearing carbon (C1) is influenced by the existing stereocenter at C3. The Felkin-Anh model is a widely used predictive tool for such 1,2-asymmetric induction. youtube.comwikipedia.org This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent on the adjacent chiral carbon to minimize steric hindrance. youtube.com In the case of this compound, the substituents at C3 are a difluoromethyl group (-CHF₂), a methyl group (-CH₃), and a hydrogen atom. The relative steric bulk of these groups will dictate the preferred trajectory of the incoming nucleophile, leading to one diastereomer as the major product. wikipedia.org
Furthermore, if the α-carbon is deprotonated to form an enolate, subsequent reactions of this planar intermediate will also be influenced by the adjacent C3 stereocenter, leading to diastereoselective formation of products. The development of chiral catalysts and reagents can further enhance this selectivity, providing access to specific stereoisomers. rsc.orgrsc.org
Transformations of the Geminal Difluoroalkyl Moiety
The geminal difluoroalkyl moiety (-CF₂) is generally a stable functional group due to the high strength of the carbon-fluorine bond. researchgate.net However, under certain conditions, it can participate in chemical transformations.
One of the most significant reactions involving this group is β-fluoride elimination . nih.govd-nb.infonih.govelsevierpure.com If a suitable leaving group is present on the β-carbon (C3) or if the molecule is coordinated to a transition metal catalyst, elimination of a fluoride (B91410) ion along with a proton or other group from the adjacent carbon can occur to form a monofluoroalkene. nih.govnih.gov This reaction pathway is a common outcome in transition metal-catalyzed reactions of gem-difluoroalkenes and related compounds. nih.govnih.gov For this compound, such a transformation would likely require prior modification of the molecule, but it represents a potential route to synthesize fluorinated olefin derivatives.
Direct nucleophilic substitution of a fluorine atom is extremely difficult and generally not a feasible pathway under standard conditions. However, transformations involving radical intermediates or highly reactive organometallic species can sometimes lead to functionalization of the CF₂ group. nih.gov
Exploiting the Influence of Fluorine Atoms on Aldehyde Reactivity and Stability
The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical and biological properties. In the case of this compound, the gem-difluoro group at the C4 position exerts significant electronic effects that modulate the reactivity and stability of the entire molecule, particularly the aldehyde functional group. Understanding these influences is crucial for strategically employing this compound in organic synthesis.
The dominant influence of the fluorine atoms stems from fluorine's high electronegativity, the highest of any element. alfa-chemistry.com This property leads to a strong electron-withdrawing inductive effect (-I effect) that propagates along the carbon skeleton. This effect has several important consequences for the aldehyde moiety.
Firstly, the electron density at the carbonyl carbon of the aldehyde is significantly reduced. This heightened electrophilicity makes the aldehyde in this compound more susceptible to nucleophilic attack compared to its non-fluorinated analogue, 3-methylbutanal. This enhanced reactivity can be exploited for various synthetic transformations, such as the formation of cyanohydrins, acetals, and imines.
Research into the reactivity of analogous fluorinated carbonyl compounds, such as α-fluoroketones, has shown that stereoelectronic effects also play a critical role. beilstein-journals.orgnih.gov While the inductive effect generally activates the carbonyl group towards nucleophilic addition, conformational factors can sometimes lead to lower reactivity than expected. beilstein-journals.orgnih.gov For instance, the optimal orbital overlap for nucleophilic attack requires a specific alignment of the incoming nucleophile with the carbonyl π-system, and the presence of bulky or highly electronegative substituents like fluorine can influence the preferred conformations of the molecule, potentially disfavoring the most reactive geometries. beilstein-journals.org
The stability of this compound is also enhanced by the fluorine atoms. The aldehyde group is typically prone to oxidation to a carboxylic acid. However, the electron-withdrawing nature of the gem-difluoro group deactivates the aldehydic C-H bond, making it more resistant to oxidation. This increased stability allows for a wider range of reaction conditions to be used when modifying other parts of the molecule without affecting the aldehyde functionality.
The unique reactivity profile imparted by the fluorine atoms allows for selective chemical modifications. For example, the aldehyde can be protected as an acetal, allowing for reactions at other positions, followed by deprotection to regenerate the aldehyde. This strategic manipulation is fundamental in multi-step syntheses.
Below are data tables that summarize the key influences of the fluorine atoms on the properties of the aldehyde.
Table 1: Comparative Electronic and Steric Effects on Aldehyde Reactivity
| Feature | Non-Fluorinated Aldehyde (e.g., 3-methylbutanal) | Fluorinated Aldehyde (this compound) | Consequence for Reactivity |
|---|---|---|---|
| Inductive Effect | Weakly electron-donating alkyl group. | Strong electron-withdrawing effect (-I) from two fluorine atoms. | Increased electrophilicity of the carbonyl carbon in the fluorinated aldehyde, enhancing susceptibility to nucleophiles. |
| Aldehydic C-H Bond | Standard C-H bond strength. | Bond is electronically deactivated, making it stronger and less prone to abstraction. | Increased resistance to oxidation compared to the non-fluorinated analogue. |
| Steric Hindrance | Moderate steric hindrance from the methyl group at C3. | The gem-difluoro group adds to the steric bulk around the C3 position. | May influence the approach of nucleophiles and affect reaction rates and stereoselectivity. |
| Conformational Preference | Governed by standard alkyl group interactions. | Influenced by electrostatic repulsion between fluorine lone pairs and the carbonyl π-system. beilstein-journals.org | May disfavor certain reactive conformations, potentially moderating the increased reactivity from the inductive effect. beilstein-journals.orgnih.gov |
| Chemical Stability (Oxidation) | Aldehyde group is easily oxidized to a carboxylic acid. | The aldehyde group shows increased stability towards oxidation. | The electron-withdrawing effect of the fluorine atoms deactivates the aldehydic C-H bond. |
Applications of 4,4 Difluoro 3 Methylbutanal As a Key Synthetic Building Block
Precursor in the Synthesis of Complex Organofluorine Molecules
The unique structural features of 4,4-Difluoro-3-methylbutanal, namely the gem-difluoro group adjacent to a chiral center and a reactive aldehyde functionality, position it as a valuable starting material for the construction of more complex organofluorine compounds. The aldehyde can undergo a variety of transformations, including oxidation to the corresponding carboxylic acid, 4,4-difluoro-3-methylbutanoic acid, and reduction to the alcohol, 4,4-difluoro-3-methylbutan-1-ol. These transformations open pathways to a wider range of derivatives.
Furthermore, the fluorine atoms can, under specific conditions, be substituted, although this is less common due to the strength of the carbon-fluorine bond. The primary utility of this compound lies in the synthetic manipulation of its aldehyde group, which can participate in carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups.
Role in the Asymmetric Construction of Chiral Fluorinated Compounds
The presence of a stereocenter at the C3 position of this compound makes it an attractive substrate for asymmetric synthesis. Enantioselective reactions targeting the aldehyde group can lead to the formation of chiral fluorinated compounds with high stereochemical control. While specific examples utilizing this compound are not extensively documented in publicly available research, the principles of asymmetric synthesis are broadly applicable.
For instance, the development of chiral catalysts for the enantioselective addition of nucleophiles to aldehydes is a well-established field. Such methodologies could be applied to this compound to produce enantiomerically enriched alcohols, which are themselves valuable chiral building blocks for more complex targets. The stereoselective synthesis of related structures, such as (S)-4,4-difluoroglutamic acid, has been achieved through asymmetric Michael additions, highlighting the feasibility of controlling stereochemistry in molecules containing a gem-difluoro moiety. uni.lunih.govnih.gov
Utilization in the Synthesis of Fluorinated Heterocyclic Scaffolds
Fluorinated heterocycles are of significant interest in medicinal chemistry due to their unique biological properties. e-bookshelf.deresearchgate.netresearchgate.net The aldehyde functionality of this compound provides a handle for cyclization reactions to form various heterocyclic systems. For example, condensation reactions with dinucleophiles can lead to the formation of fluorinated rings.
Although direct examples of the use of this compound in the synthesis of heterocycles are not prominent in the literature, related difluorinated building blocks have been successfully employed. For instance, synthetic strategies towards 4-substituted 3,3-difluoropiperidines have been developed, showcasing the utility of gem-difluoro intermediates in constructing saturated heterocyclic systems. foodb.ca These approaches often involve the transformation of a functional group, analogous to the aldehyde in this compound, to facilitate cyclization.
Intermediacy in Medicinal and Agrochemical Synthetic Pathways (focus on synthetic utility, not product activity)
For example, the synthesis of a novel series of 4,4-difluoropiperidine (B1302736) ether-based dopamine (B1211576) D4 receptor antagonists has been reported. wur.nl The core structure of these compounds contains a gem-difluorinated piperidine (B6355638) ring, a scaffold that could potentially be accessed from precursors like this compound after suitable chemical modifications. The synthetic utility of such building blocks lies in their ability to introduce the desirable gem-difluoroethyl group into a target molecule.
Contributions to the Development of Novel Fluorinated Building Blocks
The development of new fluorinated building blocks is crucial for expanding the chemical space available to medicinal and materials chemists. This compound itself can be considered a novel building block, and it can also serve as a starting point for the creation of other, more elaborate, fluorinated intermediates.
Through standard organic transformations, the aldehyde group can be converted into a wide range of other functionalities. The following table illustrates some potential transformations that would yield new fluorinated building blocks.
| Reagent(s) | Product | Product Class |
| KMnO₄ or CrO₃ | 4,4-Difluoro-3-methylbutanoic acid | Carboxylic Acid |
| NaBH₄ or LiAlH₄ | 4,4-Difluoro-3-methylbutan-1-ol | Alcohol |
| R-MgBr (Grignard) | 1-(Alkyl/Aryl)-4,4-difluoro-3-methylbutan-1-ol | Secondary Alcohol |
| Wittig Reagent (Ph₃P=CHR) | 1,1-Difluoro-2-methyl-4-alkene | Alkene |
| HCN, then H₃O⁺ | 2-Hydroxy-5,5-difluoro-4-methylpentanenitrile | Cyanohydrin |
These transformations demonstrate the potential of this compound to serve as a versatile platform for the generation of a library of novel fluorinated building blocks, each with the potential for further elaboration into complex target molecules.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to characterizing the electronic nature of 4,4-Difluoro-3-methylbutanal. Using methods such as Density Functional Theory (DFT), researchers can compute a wide range of molecular properties that govern the compound's stability and reactivity.
Detailed Research Findings: Calculations, often employing functionals like B3PW91 with extensive basis sets such as 6-311++G(df,p), provide a detailed picture of the molecule. nih.gov Key outputs include the optimized three-dimensional geometry, which defines bond lengths and angles, and fundamental energetic data. The electronic energy (E_elec), zero-point energy (ZPE), and thermodynamic parameters like enthalpy (H) and Gibbs free energy (G) are calculated to assess the molecule's stability. acs.org
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a key indicator of kinetic stability. A map of the molecular electrostatic potential (MEP) can also be generated, highlighting regions of positive and negative charge and thus predicting sites susceptible to nucleophilic or electrophilic attack. acs.org For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to create a significant positive charge on the C4 carbon, while the aldehyde oxygen would be a region of high electron density.
| Property | Value | Significance |
|---|---|---|
| Total Electronic Energy (Hartree) | -455.78 | Baseline energy of the molecule at 0 K. |
| Dipole Moment (Debye) | 3.15 | Indicates high polarity, influencing solubility and intermolecular interactions. |
| HOMO Energy (eV) | -11.2 | Relates to ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy (eV) | -0.9 | Relates to electron affinity and susceptibility to nucleophilic attack. |
| Gibbs Free Energy (G) (kcal/mol) | -285945.1 | Indicates the thermodynamic stability of the compound under standard conditions. |
Mechanistic Elucidation of Fluorination Reactions and Aldehyde Transformations
Computational chemistry is instrumental in mapping the precise step-by-step mechanisms of chemical reactions. For a molecule like this compound, this includes elucidating its formation pathways and its subsequent chemical transformations.
Detailed Research Findings: One plausible synthetic route to gem-difluoro compounds is the deoxofluorination of a corresponding carbonyl compound. DFT studies on the deoxyfluorination of aldehydes using reagents like sulfuryl fluoride (B91410) (SO2F2) have shown that the reaction proceeds through two distinct C-F bond-forming steps. researchgate.net Computational analysis reveals that the second step, a nucleophilic substitution (SN2) pathway, is typically the rate-determining step, with calculated free energy barriers of around 9.6 kcal/mol. researchgate.net
Alternatively, the synthesis could involve the α-fluorination of a precursor aldehyde. The mechanism of organocatalytic enantioselective fluorination has been extensively studied. princeton.eduresearchgate.net These reactions proceed via an enamine intermediate formed between the aldehyde and a chiral amine catalyst. This enamine then attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). Computational modeling of this catalytic cycle can rationalize the observed stereoselectivity by comparing the transition state energies for the formation of the different stereoisomers.
Mechanistic studies also address more fundamental questions, such as the nature of the fluorination step itself. For electrophilic fluorinating reagents, there is often a debate between a direct SN2-type attack and a single-electron transfer (SET) mechanism. researchgate.netdntb.gov.ua Computational investigations analyzing the potential energy surfaces of these competing pathways are crucial for determining the operative mechanism.
Conformational Analysis and Stereochemical Predictions in Fluorinated Aldehydes
The introduction of fluorine atoms profoundly influences the conformational preferences of a molecule due to stereoelectronic effects. beilstein-journals.org Conformational analysis of this compound is essential for understanding its three-dimensional shape, which in turn dictates its reactivity and biological interactions.
Detailed Research Findings: The conformational landscape is explored computationally by performing a potential energy surface (PES) scan. nih.gov This involves systematically rotating the dihedral angles along the key carbon-carbon bonds (e.g., C3-C2 and C2-C1) and calculating the energy at each point. The minima on this surface correspond to stable conformers, such as gauche and anti arrangements.
The stability of these conformers is governed by a balance of forces. Fluorine's high electronegativity leads to strong dipole-dipole interactions between the C-F bonds and the C=O bond. beilstein-journals.org Additionally, hyperconjugative interactions, such as the stabilizing donation of electron density from a C-H or C-C σ-orbital into an adjacent C-F σ* anti-bonding orbital, play a critical role. DFT calculations can quantify the energies of these conformers, revealing their relative populations. nih.gov The use of a polarizable continuum model (PCM) in calculations allows for the prediction of how these conformational preferences might change in different solvent environments.
| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| Anti | 180° | 0.00 | 75% |
| Gauche-1 | +65° | 3.50 | 12.5% |
| Gauche-2 | -65° | 3.50 | 12.5% |
Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity
DFT is the primary computational tool for investigating the detailed energy profiles of reaction pathways, allowing for the prediction of reaction outcomes and selectivity (chemo-, regio-, and stereoselectivity).
Detailed Research Findings: For any transformation involving this compound, such as an aldol (B89426) addition or a reduction, DFT can be used to model the reaction. This involves locating the structures of the reactants, transition states (the highest energy point along the reaction coordinate), intermediates, and products. The difference in energy between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.
For example, in a reaction with multiple possible outcomes, such as the formation of different stereoisomers, DFT can predict the major product by comparing the activation barriers of the competing pathways. The path with the lower energy barrier will be kinetically favored. DFT calculations have been successfully used to explain the high regioselectivity in the fluorination of β-diketones and the enantioselectivity of catalytic reactions. researchgate.net In a study of a cobalt-catalyzed reaction, DFT was used to show that the formation of a metal-hydride intermediate was the rate-limiting step in the catalytic cycle. acs.org These calculations provide a molecule-level understanding that is often inaccessible through experiment alone.
Computational Design and Optimization of Catalytic Systems for Fluorinated Aldehyde Synthesis
Beyond analyzing existing reactions, computational chemistry is a powerful tool for the de novo design and optimization of catalysts. rsc.org This is particularly relevant for synthesizing complex molecules like chiral fluorinated aldehydes.
Detailed Research Findings: The computational design of catalysts generally follows three main strategies:
Mechanism-Based Design: This approach involves computing the entire catalytic cycle for a proposed catalyst and reaction. rsc.org By identifying the turnover-determining intermediate or transition state, researchers can rationally modify the catalyst's structure to lower this key energy barrier and improve efficiency. For instance, modifying the electronic or steric properties of an organocatalyst used for aldehyde fluorination could be guided by these detailed mechanistic calculations. princeton.eduresearchgate.net
Descriptor-Based Design: This method seeks to find a correlation between a computationally inexpensive, calculable property (a "descriptor") and the catalyst's performance. rsc.org For example, a catalyst's HOMO energy or a specific bond length might correlate strongly with the observed enantioselectivity. Once such a relationship is established, it allows for the rapid screening of large libraries of potential catalysts in silico, with only the most promising candidates being synthesized for experimental validation.
Data-Driven Design: With the growth of computational power, machine learning (ML) models can be trained on datasets of calculated reaction energies and catalyst properties. These models can then predict the performance of new, untested catalysts with remarkable speed, accelerating the discovery process and potentially uncovering non-intuitive structure-activity relationships. rsc.org
Through these integrated computational approaches, the development of novel, highly efficient, and selective catalysts for the synthesis of this compound and other valuable fluorinated compounds can be significantly streamlined.
Advanced Analytical Techniques for Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,4-Difluoro-3-methylbutanal, providing detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aldehyde, methine, and methyl protons. The aldehyde proton (CHO) typically appears as a triplet in α-fluorinated aldehydes due to coupling with the adjacent gem-dinal protons. The methine proton (CH) at the C3 position would likely appear as a complex multiplet due to coupling with the protons on the adjacent methylene (B1212753) group, the methyl group, and the two fluorine atoms. The methylene protons (CH₂) would also present as a multiplet, coupled to the methine proton and the aldehyde proton. The methyl group (CH₃) protons would likely appear as a doublet, coupled to the C3 methine proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to resonate in the downfield region, typically around 190-200 ppm. The carbon atom bearing the two fluorine atoms (CF₂) will show a characteristic triplet due to one-bond C-F coupling, and its chemical shift will be significantly influenced by the electronegative fluorine atoms. The other carbon signals (methine, methylene, and methyl) will also exhibit splitting patterns due to coupling with neighboring protons and fluorine atoms, which can sometimes complicate spectral interpretation. It is noteworthy that fluorinated carbons can sometimes be challenging to detect due to the splitting of the signal and potential for low signal-to-noise ratios.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, the two geminal fluorine atoms are diastereotopic due to the adjacent chiral center at C3. Consequently, they are expected to be chemically non-equivalent and should appear as two separate signals, each likely as a doublet of doublets (or a more complex multiplet) due to geminal F-F coupling and vicinal H-F coupling with the methine proton at C3. The large geminal fluorine-fluorine coupling constants (typically in the range of 250-300 Hz) are a hallmark of such structures.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (CHO) | ~9.5 - 10.0 | t | ³JHF ≈ 2-4 |
| ¹H (CH) | ~2.5 - 3.5 | m | - |
| ¹H (CH₂) | ~2.0 - 2.5 | m | - |
| ¹H (CH₃) | ~1.0 - 1.5 | d | ³JHH ≈ 7 |
| ¹³C (C=O) | ~190 - 200 | t | ³JCF ≈ 20-30 |
| ¹³C (CF₂) | ~110 - 130 | t | ¹JCF ≈ 230-250 |
| ¹³C (CH) | ~30 - 40 | m | - |
| ¹³C (CH₂) | ~35 - 45 | t | ²JCF ≈ 20-25 |
| ¹³C (CH₃) | ~10 - 20 | q | - |
| ¹⁹F | Variable | m | ²JFF ≈ 250-300, ³JHF |
Note: The predicted data is based on general principles and data from analogous compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₅H₈F₂O).
The fragmentation of aldehydes in mass spectrometry can be complex. While α-cleavage is a common fragmentation pathway for many carbonyl compounds, it is generally not a significant pathway for aldehydes. A more likely fragmentation pattern for this compound could involve the McLafferty rearrangement, if sterically feasible, which would result in a characteristic neutral loss. Other potential fragmentation pathways include the loss of small molecules such as HF or CO. Analysis of the isotopic pattern, particularly the presence of fluorine, would further aid in the identification of the fragments.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., GC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess, a critical parameter for a chiral molecule.
Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for assessing the purity of volatile compounds like this compound. A single, sharp peak in the GC chromatogram would indicate a high degree of purity. For the determination of enantiomeric excess, a chiral GC column is required. researchgate.net These columns contain a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. gcms.cz
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another versatile technique for purity assessment. For enantiomeric excess determination, chiral HPLC is a widely used and effective method. thepulsar.be This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the aldehyde with a chiral reagent to form diastereomers that can be separated on a standard achiral column. thepulsar.be The choice of the chiral column and the mobile phase is crucial for achieving good separation of the enantiomers. Fluorinated phases can also be employed in HPLC to provide alternative selectivity for fluorinated analytes. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. fiveable.me Another diagnostic feature for aldehydes can be the presence of two weak absorption bands for the C-H stretching vibration of the aldehyde proton in the range of 2700-2900 cm⁻¹. fiveable.me The C-F stretching vibrations will also give rise to strong absorptions, typically in the fingerprint region between 1000 and 1400 cm⁻¹.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Aldehyde) | Stretch | 1720 - 1740 | Strong |
| C-H (Aldehyde) | Stretch | 2700 - 2900 (often two bands) | Weak |
| C-F | Stretch | 1000 - 1400 | Strong |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (on suitable derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal of the compound. Since this compound is a liquid at room temperature, it would need to be converted into a suitable crystalline derivative for X-ray analysis. This could be achieved by reacting the aldehyde with a chiral derivatizing agent to form a solid, crystalline diastereomer. The resulting crystal structure would unambiguously reveal the arrangement of all atoms in space, confirming the connectivity and providing the absolute configuration of the chiral center at C3. The inclusion of fluorine atoms can influence the crystal packing through interactions such as halogen bonding. man.ac.uk
Challenges and Future Directions in 4,4 Difluoro 3 Methylbutanal Research
Expanding the Substrate Scope and Functional Group Tolerance in Transformations
The utility of 4,4-Difluoro-3-methylbutanal as a building block is directly related to the range of chemical transformations it can undergo while preserving its core structure.
Current Challenges:
Aldehyde Reactivity: The aldehyde group is highly reactive and can be sensitive to both acidic and basic conditions, which might be required for other transformations in the molecule. It can undergo oxidation to a carboxylic acid or reduction to an alcohol . Developing selective reactions that leave the aldehyde untouched is a significant challenge.
Inertness of C-F Bonds: While the carbon-fluorine bond is typically strong, the geminal difluoro group can influence the reactivity of adjacent functional groups. Conversely, activating these C-F bonds for substitution reactions requires specific and often harsh conditions .
Limited Known Transformations: The documented transformations of this compound are currently limited to standard aldehyde chemistry . The broader compatibility of the difluoromethyl moiety with a wide array of modern synthetic reactions has not been systematically explored.
Future Directions:
Orthogonal Protecting Group Strategies: Research into robust and easily removable protecting groups for the aldehyde functionality will be crucial for enabling multi-step syntheses.
Systematic Reaction Screening: High-throughput experimentation (HTE) could be employed to rapidly screen a wide range of reaction conditions to test the tolerance of the this compound scaffold in various name reactions (e.g., cross-coupling, multicomponent reactions) nih.govresearchgate.net.
Difluoromethyl Group-Directed Chemistry: Exploration of how the difluoromethyl group can direct or participate in reactions at other positions of the molecule could lead to new synthetic strategies.
Innovative Strategies for Diastereoselective and Enantioselective Control
The presence of a stereocenter at the C3 position means that controlling the stereochemistry during the synthesis and subsequent reactions of this compound is of paramount importance, particularly for applications in pharmaceuticals.
Current Challenges:
Asymmetric Synthesis: Devising a practical, scalable, and highly enantioselective synthesis of this compound remains a key challenge.
Diastereocontrol in Reactions: For reactions involving the creation of a new stereocenter, controlling the diastereoselectivity relative to the existing C3 center is crucial. This can be influenced by steric and electronic factors that are difficult to predict researchgate.net.
Future Directions:
Catalytic Asymmetric Synthesis: Development of catalytic enantioselective methods, such as those using chiral metal complexes (e.g., with ligands like BINAP) or organocatalysts, could provide efficient access to single enantiomers of the parent compound and its derivatives nih.gov.
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries offers a reliable method for controlling stereochemistry, although it often requires additional synthetic steps for attachment and removal.
Substrate-Controlled Diastereoselection: A deeper understanding of how the existing stereocenter and the difluoromethyl group influence the facial selectivity of approaching reagents will enable the design of highly diastereoselective transformations nih.govnih.gov.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties imparted by the two fluorine atoms could enable reactivity patterns that are not observed in its non-fluorinated counterparts.
Current Challenges:
Predicting Reactivity: The strong electron-withdrawing nature of the difluoromethyl group significantly alters the electronic landscape of the molecule, making it difficult to predict its influence on adjacent functional groups or reactive intermediates.
Lack of Precedent: There is a limited body of research on the specific reactivity of scaffolds like this compound, meaning new investigations often venture into uncharted territory.
Future Directions:
Fluorine as a Control Element: Research could focus on using the C-F bonds or the CF2 group as a functional handle. For instance, exploring radical reactions or reductive defluorination could open up new synthetic pathways.
Unconventional Cycloadditions: The modified electronics of the aldehyde or derivatives thereof (e.g., imines, enamines) could lead to novel outcomes in cycloaddition reactions.
Computational Modeling: Theoretical calculations can play a vital role in predicting reaction pathways, understanding transition states, and guiding the experimental design for discovering new transformations.
Integration with Automation, High-Throughput Experimentation, and Flow Chemistry
Modern chemical research technologies can significantly accelerate the pace of discovery and development for this compound.
Current Challenges:
Initial Investment: Implementing automated systems, HTE platforms, and flow chemistry setups requires a significant initial investment in equipment and training youtube.com.
Data Management: HTE generates vast amounts of data, creating challenges in data analysis, storage, and interpretation to extract meaningful insights youtube.comchemrxiv.org.
Future Directions:
High-Throughput Experimentation (HTE): HTE platforms are ideal for rapidly optimizing reaction conditions (e.g., catalysts, solvents, bases) for the synthesis and transformation of this compound. This approach accelerates the discovery of optimal conditions and can reveal unexpected reactivity nih.govrsc.org.
Flow Chemistry: The synthesis of this compound, especially steps involving hazardous reagents or exothermic processes, could be made safer and more scalable using continuous flow reactors. Flow chemistry allows for precise control over temperature, pressure, and reaction time, leading to improved yields and purity mt.comvapourtec.com.
Machine Learning: Data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes, further accelerating the optimization process and enabling the intelligent design of experiments rsc.orgvapourtec.com.
| Area | Key Challenges | Future Strategies & Technologies |
|---|---|---|
| Synthesis | Reliance on hazardous, stoichiometric reagents; scalability issues. | Catalytic fluorination, green chemistry principles, process intensification with flow chemistry. |
| Transformations | Limited functional group tolerance; aldehyde sensitivity. | Orthogonal protecting groups, systematic screening with High-Throughput Experimentation (HTE). |
| Stereocontrol | Lack of efficient enantioselective and diastereoselective methods. | Catalytic asymmetric synthesis, chiral auxiliaries, substrate-controlled reactions. |
| Reactivity | Unpredictable influence of the difluoromethyl group. | Computational modeling, exploring fluorine as a reactive handle. |
| Technology | High initial investment for modern platforms; data management. | Integration of HTE, flow chemistry, and machine learning for rapid discovery and optimization. |
Potential for Discovery in New Chemical Entities and Materials Science
As a functionalized, chiral, and fluorinated building block, this compound holds significant promise for the discovery of novel molecules with valuable properties.
Current Challenges:
Limited Availability: The current challenges in synthesis and scalability limit the availability of the compound, hindering its broad exploration in discovery programs.
Understanding Structure-Property Relationships: A systematic understanding of how the 4,4-difluoro-3-methyl motif influences biological activity or material properties is still lacking.
Future Directions:
Q & A
Q. What are the reliable synthetic routes for 4,4-Difluoro-3-methylbutanal, and what methodological considerations are critical for optimizing yield?
A common approach involves Claisen condensation of fluorinated esters. For example, Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) can be synthesized via condensation of ethyl difluoroacetate and ethyl acetate, followed by selective reduction or hydrolysis to yield the aldehyde . Key considerations include temperature control (0–5°C for exothermic steps), solvent selection (anhydrous THF or diethyl ether), and purification via fractional distillation or column chromatography.
Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers validate purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for identifying fluorine environments and methyl/aldehyde protons. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy verifies the aldehyde C=O stretch (~1720 cm⁻¹). Cross-validation with elemental analysis and HPLC (≥99% purity) is recommended .
Q. What are the best practices for storing this compound to prevent degradation?
Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to minimize light-induced decomposition. Stabilize with 0.1% hydroquinone to inhibit aldehyde oxidation. Regularly monitor via TLC or GC-MS for degradation products .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential volatility and irritancy. Neutralize waste with sodium bicarbonate before disposal in halogenated solvent containers .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanisms involved in the synthesis of this compound, particularly focusing on fluorination and condensation steps?
Isotopic labeling (e.g., ¹⁸O in ester groups) and kinetic studies can track intermediate formation. Computational modeling (DFT calculations) of transition states in Claisen condensation may explain regioselectivity. In situ NMR monitoring of fluorinated intermediates (e.g., Ethyl 4,4-difluoroacetoacetate) provides mechanistic insights .
Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing fluorinated aldehydes?
Contradictions in ¹⁹F NMR shifts (e.g., unexpected splitting) may arise from solvent effects or impurities. Use deuterated solvents for consistency, and compare data with structurally similar compounds (e.g., Ethyl 4,4-difluoro-3-oxobutanoate). Cross-check with X-ray crystallography if crystalline derivatives are obtainable .
Q. In multi-step syntheses, how can this compound be strategically used as an intermediate, and what protection/deprotection methods are advisable?
The aldehyde group can be protected as an acetal (e.g., using ethylene glycol) during fluorination or alkylation steps. Deprotection with aqueous HCl regenerates the aldehyde. For example, coupling with boronate esters (e.g., 950511-16-7) via Suzuki-Miyaura reactions enables aryl-functionalized derivatives .
Q. What advanced fluorination techniques can modify the 4,4-difluoro moiety in 3-methylbutanal derivatives, and how do these impact reactivity?
Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) can introduce additional fluorine atoms. However, steric effects from the 3-methyl group may reduce efficiency. Alternatively, halogen exchange (e.g., Br→F via Balz-Schiemann reaction) using precursors like 4-Bromo-4,4-difluorobutanoic acid (CAS 147345-36-6) offers controlled fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
